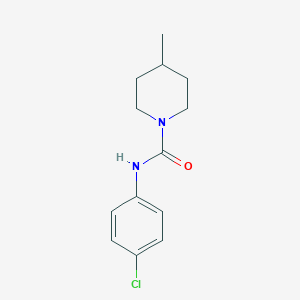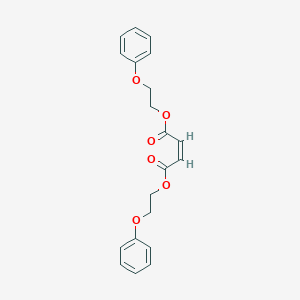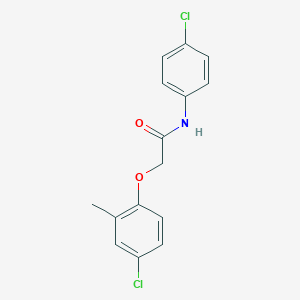
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide, also known as diclosulam, is a herbicide that is widely used in the agricultural industry to control weeds. It belongs to the sulfonylurea family of herbicides and has a unique chemical structure that makes it effective against a wide range of weed species.
Scientific Research Applications
Diclosulam has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been used in scientific research to study the effects of herbicides on plant growth and development. Diclosulam has been shown to inhibit the biosynthesis of branched-chain amino acids in plants, leading to a disruption of protein synthesis and ultimately cell death.
Mechanism Of Action
Diclosulam works by inhibiting the activity of acetolactate synthase (ALS), which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide disrupts the production of essential proteins and ultimately leads to cell death. This mechanism of action is similar to other sulfonylurea herbicides and has been extensively studied in the scientific literature.
Biochemical And Physiological Effects
Diclosulam has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. This leads to a disruption of normal plant metabolism and ultimately cell death. Diclosulam also affects the photosynthetic machinery of plants, leading to a reduction in chlorophyll content and a decrease in photosynthetic efficiency.
Advantages And Limitations For Lab Experiments
Diclosulam has several advantages for use in lab experiments. It is a potent herbicide that is effective against a wide range of weed species, making it a useful tool for studying the effects of herbicides on plant growth and development. It is also relatively stable and can be stored for long periods of time without degradation. However, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide has some limitations for use in lab experiments. It is highly toxic and must be handled with care, and its use is restricted in some countries due to environmental concerns.
Future Directions
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. One area of interest is the development of new herbicides based on the chemical structure of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. Researchers are also interested in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on non-target organisms, such as insects and soil microorganisms. Another area of interest is the development of new methods for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide that are more efficient and environmentally friendly. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on soil health and the environment.
Synthesis Methods
Diclosulam is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetamide. This intermediate is then reacted with 4-chloroaniline in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
properties
CAS RN |
5159-88-6 |
|---|---|
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-12(17)4-7-14(10)20-9-15(19)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
JZVKTECSYXJMAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







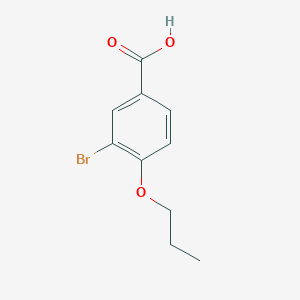
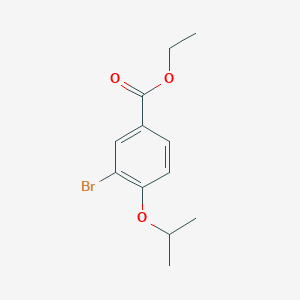
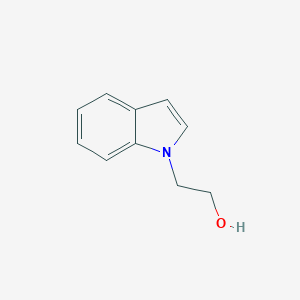
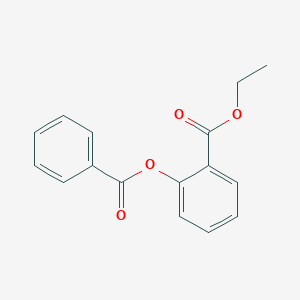
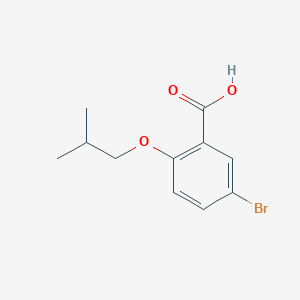

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
